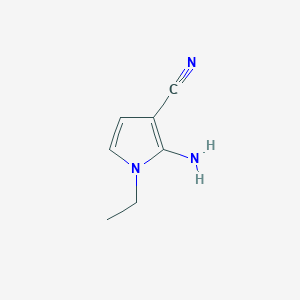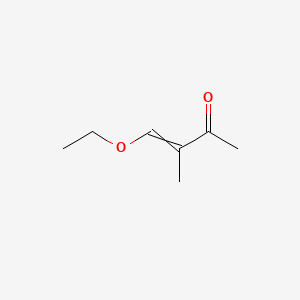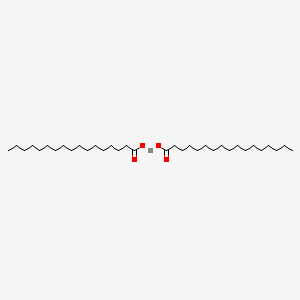![molecular formula C12H8O3 B13835345 9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
9-hydroxybenzo[de]isochromen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-1,8-naphthalide is an organic compound with the molecular formula C12H8O3 and a molecular weight of 200.2 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 9th position and a lactone ring structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,8-naphthalide typically involves the cyclization of appropriate naphthalene derivatives. One common method is the reduction of 1,3,8-trihydroxy naphthalene, followed by dehydration to form 1,8-dihydroxynaphthalene, which can then be further processed to yield 9-Hydroxy-1,8-naphthalide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 9-Hydroxy-1,8-naphthalide are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-1,8-naphthalide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro-naphthalides, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
9-Hydroxy-1,8-naphthalide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Hydroxy-1,8-naphthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and lactone ring structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxynaphthalene: A precursor in the synthesis of 9-Hydroxy-1,8-naphthalide, known for its antimicrobial properties.
Naphthalene: The parent compound, widely used in the production of dyes, insecticides, and other chemicals.
1,8-Naphthalimide: Known for its applications in fluorescent probes and anticancer agents.
Uniqueness
9-Hydroxy-1,8-naphthalide is unique due to its specific structural features, including the hydroxyl group at the 9th position and the lactone ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H8O3 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2 |
Clé InChI |
VGYIJDXWARVHJI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)











![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)

